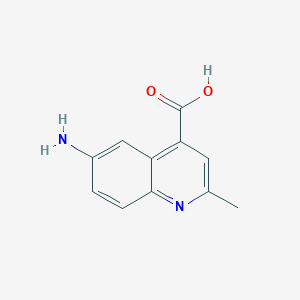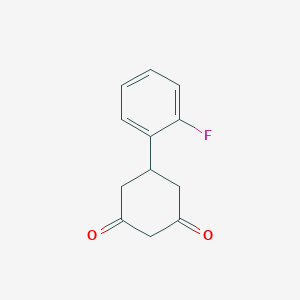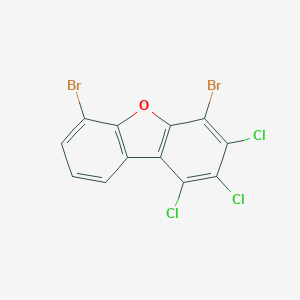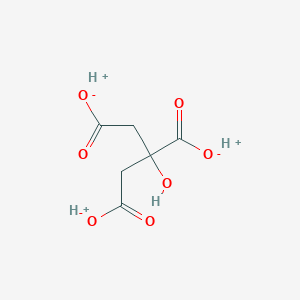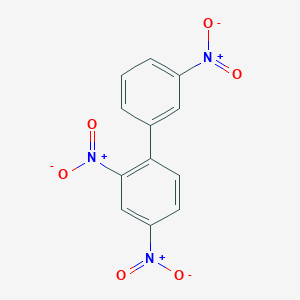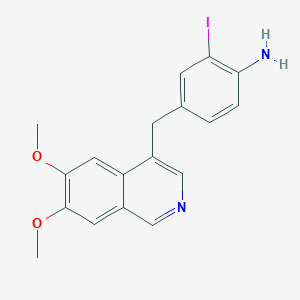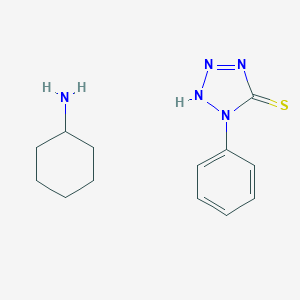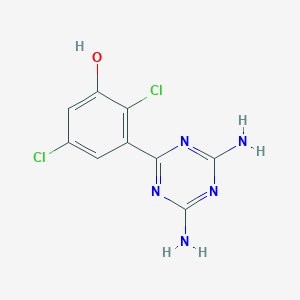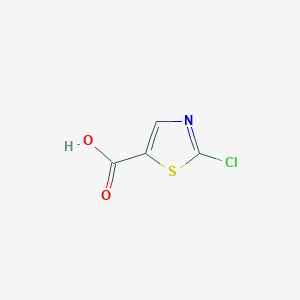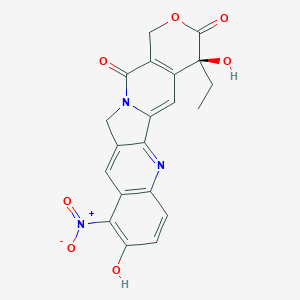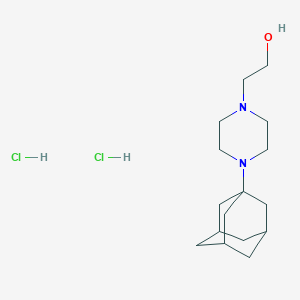
Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as memantine, and it is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Memantine has been studied extensively for its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied for its potential therapeutic effects in neurological disorders. In Alzheimer's disease, memantine has been shown to improve cognitive function and delay the progression of the disease. In Parkinson's disease, memantine has been shown to reduce motor symptoms and improve quality of life. In multiple sclerosis, memantine has been shown to reduce inflammation and prevent neuronal damage. Memantine has also been studied for its potential use in treating addiction, depression, and anxiety disorders.
Wirkmechanismus
Memantine acts as a non-competitive Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptor antagonist, which means it blocks the activity of Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors in a voltage-dependent manner. Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors are involved in synaptic plasticity, learning, and memory formation. Overactivation of Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors can lead to neuronal damage and cell death, which is why memantine is used to prevent this. Memantine also modulates the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological processes.
Biochemische Und Physiologische Effekte
Memantine has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in neurodegenerative diseases. Memantine also modulates the release of neurotransmitters, which can improve cognitive function and reduce motor symptoms. Memantine has also been shown to have neuroprotective effects, which can prevent neuronal damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Memantine has several advantages for lab experiments. It has a high affinity for Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors, which makes it a potent antagonist. It also has a long half-life, which allows for sustained receptor blockade. However, memantine also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. It also has a narrow therapeutic window, which means that the dose must be carefully controlled.
Zukünftige Richtungen
There are several future directions for research on memantine. One area of interest is the potential use of memantine in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of new memantine derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, there is a need for further research on the long-term effects of memantine use, particularly in elderly populations. Overall, memantine has significant potential for the treatment of various neurological disorders, and further research is needed to fully understand its therapeutic effects.
Synthesemethoden
Memantine is synthesized through the reaction of 1-adamantanamine with ethyl chloroformate, followed by the reaction with 2-aminoethanol and hydrochloric acid. The resulting product is then purified through crystallization, yielding memantine dihydrochloride as a white crystalline powder. This synthesis method has been optimized to produce high yields of memantine with high purity.
Eigenschaften
CAS-Nummer |
19984-41-9 |
|---|---|
Produktname |
Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride |
Molekularformel |
C16H30Cl2N2O |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
2-[4-(1-adamantyl)piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C16H28N2O.2ClH/c19-6-5-17-1-3-18(4-2-17)16-10-13-7-14(11-16)9-15(8-13)12-16;;/h13-15,19H,1-12H2;2*1H |
InChI-Schlüssel |
PXHCRZWQAJMBKW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C23CC4CC(C2)CC(C4)C3.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CCO)C23CC4CC(C2)CC(C4)C3.Cl.Cl |
Andere CAS-Nummern |
19984-41-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



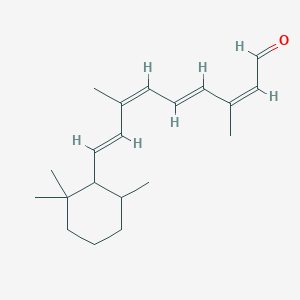
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
